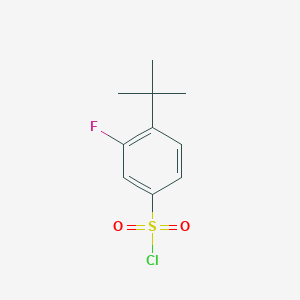

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride

Description

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tert-butyl group at the para position and a fluorine atom at the meta position relative to the sulfonyl chloride functional group. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its steric and electronic properties are influenced by the tert-butyl substituent, which enhances solubility in non-polar solvents and modulates reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

4-tert-butyl-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTPCKATYCBMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452184-05-2 | |

| Record name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride involves the sulfonylation of the corresponding aromatic hydrocarbon, 4-tert-butyl-3-fluorobenzene, using chlorosulfonic acid as the sulfonylating agent. The general procedure is as follows:

- Starting Material: 4-tert-butyl-3-fluorobenzene

- Sulfonylating Agent: Chlorosulfonic acid (ClSO3H)

- Solvent: An inert organic solvent such as dichloromethane (CH2Cl2)

- Temperature: Low temperature maintained between 0°C to 5°C during addition

- Reaction Time: Several hours with continuous stirring to ensure complete sulfonylation

- Workup: Quenching with ice-cold water followed by extraction with an organic solvent to isolate the product

This method leverages the electrophilic aromatic substitution mechanism where chlorosulfonic acid introduces the sulfonyl chloride group onto the aromatic ring in the presence of the tert-butyl and fluorine substituents, which influence regioselectivity and reactivity.

Industrial Scale Production

In industrial settings, the production process is scaled up with modifications to improve efficiency and purity:

- Continuous Flow Reactors: Used to enhance mixing and precise temperature control, reducing side reactions and improving yield.

- Purification: Post-reaction, the crude product undergoes purification via distillation or recrystallization to achieve the desired purity levels.

- Solvent and Reagent Handling: Larger volumes of chlorosulfonic acid and solvents are managed with specialized equipment to ensure safety and environmental compliance.

Alternative Chlorinating Agents and Reaction Variants

Research and patents on related sulfonyl chlorides (e.g., 4-tert-butylbenzenesulfonyl chloride) provide insights into alternative preparation methods that can be adapted or considered:

Use of Thionyl Chloride (SOCl2): Instead of direct sulfonylation with chlorosulfonic acid, 4-tert-butylbenzenesulfonic acid can be converted to the sulfonyl chloride by reaction with thionyl chloride. This method involves:

- Reacting 4-tert-butylbenzenesulfonic acid with an excess of thionyl chloride.

- Employing amide solvents such as N,N-dimethylformamide (DMF) to facilitate the reaction.

- Subsequent removal of excess reagents and purification steps.

Precipitation Purification: A key innovation in obtaining high-purity sulfonyl chlorides is the use of alkanes (e.g., heptane or cyclohexane) to precipitate the product from crude mixtures, effectively removing impurities such as diphenyl sulfone derivatives that are otherwise difficult to separate.

Purification and Impurity Management

High purity is critical, especially for pharmaceutical intermediates. Impurities such as diphenyl sulfone derivatives can cause side reactions and persist through downstream processes. The following purification strategies are documented:

| Purification Step | Description | Notes |

|---|---|---|

| Alkane Precipitation | Precipitation of sulfonyl chloride from crude mixture using heptane or cyclohexane | Efficient removal of diphenyl sulfone impurities |

| Recrystallization | Dissolving crude product in suitable solvent and recrystallizing | Improves purity and crystallinity |

| Distillation | Fractional distillation under reduced pressure | Removes volatile impurities and residual reagents |

| Solvent Extraction | Use of dichloromethane or similar solvents for phase separation | Facilitates isolation of product from aqueous layers |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Purification Techniques | Advantages | Challenges |

|---|---|---|---|---|---|

| Sulfonylation with Chlorosulfonic Acid | 4-tert-butyl-3-fluorobenzene | Chlorosulfonic acid, dichloromethane, 0-5°C | Extraction, recrystallization, distillation | Direct and straightforward sulfonylation | Requires careful temperature control |

| Conversion from Sulfonic Acid | 4-tert-butylbenzenesulfonic acid | Thionyl chloride, amide solvents (e.g., DMF) | Alkane precipitation (heptane/cyclohexane) | High purity achievable, scalable | Removal of diphenyl sulfone impurities |

| Industrial Continuous Flow | Same as above | Continuous flow reactor, controlled addition | Distillation, recrystallization | Efficient scale-up, better temperature control | Equipment intensive |

Research Findings and Notes

- The sulfonylation reaction is sensitive to temperature; maintaining low temperatures minimizes side reactions and degradation.

- The presence of the tert-butyl group directs sulfonylation to the desired position on the aromatic ring, while the fluorine substituent influences electronic effects.

- Alkane precipitation is a critical step in obtaining pharmaceutical-grade purity by removing difficult impurities.

- Thionyl chloride is preferred economically as a chlorinating agent in the conversion of sulfonic acids to sulfonyl chlorides.

- Amide solvents like N,N-dimethylformamide facilitate the chlorination reaction by dissolving both reactants and stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of a suitable catalyst.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Electrophilic Aromatic Substitution: Products include substituted benzene derivatives.

Nucleophilic Substitution: Products include sulfonamides, sulfonates, and thiols.

Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride involves the formation of a reactive intermediate during chemical reactions. The sulfonyl chloride group acts as an electrophile, facilitating the substitution of the chlorine atom by nucleophiles. This process involves the formation of a transition state, followed by the release of hydrogen chloride (HCl) and the formation of the final product .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following sulfonyl chloride derivatives share structural similarities with 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride but differ in substituent groups, which critically alter their chemical behavior:

Biological Activity

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1452184-05-2) is an organic compound that has garnered attention for its potential biological activities. This sulfonyl chloride derivative is characterized by its unique chemical structure, which contributes to its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClFNO2S. The presence of the tert-butyl group enhances lipophilicity, while the sulfonyl chloride functional group is known for its electrophilic nature, making it a useful precursor in various chemical reactions.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that sulfonyl chlorides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 25 |

| Escherichia coli | 6.25 - 25 |

| Klebsiella pneumoniae | 12.5 - 50 |

The mechanism of action for sulfonyl chlorides typically involves the formation of covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential metabolic pathways in bacteria, resulting in cell death or growth inhibition. For instance, the sulfonyl group can react with amino acids containing nucleophilic side chains, such as cysteine and lysine, affecting enzyme function .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into compounds similar to this compound revealed that derivatives with electron-donating groups showed enhanced antibacterial activity against Staphylococcus aureus. The study utilized a disc diffusion method to assess efficacy, revealing zones of inhibition that correlated with structural modifications .

- Structure-Activity Relationship (SAR) : Another study highlighted the importance of substituent positioning on the phenyl ring in determining biological activity. Compounds bearing halogen substitutions exhibited varied antibacterial effects, with fluorine-containing derivatives often demonstrating superior potency due to their ability to engage in stronger interactions with bacterial targets .

Potential Applications

Given its promising biological activities, this compound could serve as a lead compound in drug development aimed at treating bacterial infections, especially those caused by resistant strains. Its reactivity makes it a candidate for further modification to enhance selectivity and reduce toxicity.

Q & A

Q. How can the purity of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride be verified post-synthesis?

Purity assessment requires a combination of spectroscopic and chromatographic methods:

- Mass spectrometry (MS) with electron ionization (e.g., NIST-standardized protocols) confirms molecular weight and fragmentation patterns .

- ¹H/¹³C/¹⁹F NMR resolves structural features, such as tert-butyl protons (δ ~1.3 ppm) and fluorine substituents (δ ~-110 to -120 ppm for aryl-F).

- Melting point analysis (78–81°C) serves as a preliminary purity indicator .

Q. What experimental conditions minimize hydrolysis during synthesis?

- Conduct reactions under anhydrous conditions (e.g., dry solvents, inert atmosphere) to prevent sulfonyl chloride hydrolysis.

- Control temperatures below 81°C to avoid thermal decomposition, as inferred from the compound’s melting range .

- Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.

Q. Which analytical techniques are optimal for characterizing substituent effects in this compound?

- Infrared (IR) spectroscopy identifies the sulfonyl chloride group (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹).

- X-ray crystallography resolves steric effects of the tert-butyl group and fluorine orientation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactivity?

- The tert-butyl group imposes steric hindrance, slowing reactions at the sulfonyl chloride site. Computational studies (e.g., DFT) quantify this by analyzing transition-state geometries.

- The fluorine substituent exerts an electron-withdrawing effect, enhancing electrophilicity of the sulfur center. Kinetic studies (e.g., Hammett plots) correlate substituent parameters (σ) with reaction rates .

Q. What methodological approaches resolve contradictions in reported reactivity data?

Discrepancies often arise from divergent experimental frameworks:

- Hybrid modeling integrates wet-lab agonistic profiles (e.g., Saito et al., 2009) with computational meta-analyses (e.g., Haddad et al., 2008b) to validate reactivity trends .

- Multivariate analysis identifies clusters of chemical features (e.g., steric vs. electronic descriptors) that explain non-overlapping data .

Q. How can computational models predict regioselectivity in derivatization reactions?

- Molecular dynamics (MD) simulations map steric accessibility of reaction sites, particularly around the tert-butyl group.

- Docking studies assess interactions with biological targets (e.g., enzymes), leveraging receptor-response models to prioritize synthetic pathways .

Methodological Considerations

- Synthetic Optimization : Recrystallize in hexane/ethyl acetate (1:1) within the 78–81°C range for high-purity isolation .

- Data Validation : Cross-reference mass spectral data with NIST databases to ensure accuracy .

- Contradiction Analysis : Apply cluster analysis to distinguish methodological artifacts from true chemical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.